5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.
Synthesis Analysis
While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for a similar compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine2. The process involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine at 60-70 °C, followed by the addition of potassium carbonate2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of this compound. However, a related study on triazole-pyrimidine hybrids mentioned that these compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving this compound. However, the related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, it has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on thiazole and triazole derivatives, similar in structure to the compound , reveals their significance in the development of novel pharmacological agents. For instance, thiazolidinones and triazole derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, showcasing the potential of such compounds in addressing antibiotic resistance and infectious diseases (Patel, Kumari, & Patel, 2012).
Pharmacological Applications
Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have been explored for various pharmacological applications, including their role as serotonin receptor antagonists and their potential in CNS penetrability. Such research underlines the importance of these compounds in developing new therapeutic agents for CNS disorders. For example, the study on the synthesis and in vitro binding profile of a highly potent 5-HT3 receptor antagonist emphasizes the utility of these compounds in neuropharmacology and their ability to effectively penetrate the blood-brain barrier (Rosen et al., 1990).
Antimicrobial and Anti-inflammatory Potential
Further investigations into thiazole and triazole derivatives reveal their antimicrobial and anti-inflammatory potentials. Studies have shown that these compounds exhibit significant activity against various microorganisms and inflammatory conditions, highlighting their therapeutic relevance in treating infections and inflammation (Tozkoparan et al., 1999).
Safety And Hazards
The safety and hazards of this compound are not explicitly stated in the available resources. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Zukünftige Richtungen
The future directions of this compound could involve further research into its potential neuroprotective and anti-inflammatory properties, as suggested by studies on related triazole-pyrimidine hybrids3. These compounds have shown promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway3, indicating potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
Eigenschaften
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-21-7-9-22(10-8-21)15(13-5-4-6-14(11-13)25-2)16-17(24)23-18(26-16)19-12-20-23/h4-6,11-12,15,24H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYYWGUGBZRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.